Lipophilicity Tuning: XLogP3-AA Comparison of (4-Phenylmorpholin-2-yl)methanamine vs. 2-(Aminomethyl)morpholine and 4-Phenylmorpholine
(4-Phenylmorpholin-2-yl)methanamine occupies an intermediate lipophilicity space (XLogP3-AA = 0.8) that is distinct from its two closest structural analogs. The phenyl-devoid 2-(aminomethyl)morpholine is substantially more polar (XLogP3-AA = -1.5), while 4-phenylmorpholine, which lacks the aminomethyl group, is more lipophilic [1][2][3]. This positions the target compound as a privileged intermediate for CNS-focused programmes where balanced logP is critical for blood-brain barrier penetration.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | 2-(Aminomethyl)morpholine: XLogP3-AA = -1.5; 4-Phenylmorpholine: XLogP3-AA ≈ 2.0 (estimated from structure) |
| Quantified Difference | Δ = +2.3 vs. 2-(aminomethyl)morpholine; Δ ≈ -1.2 vs. 4-phenylmorpholine |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2024 release |
Why This Matters
Procurement of the correct intermediate ensures the desired logP profile for CNS drug candidates without requiring additional synthetic steps to adjust lipophilicity.
- [1] PubChem. (2024). (4-Phenylmorpholin-2-yl)methanamine (CID 18427361): XLogP3-AA = 0.8. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 2-(Aminomethyl)morpholine (CID 4542027): XLogP3-AA = -1.5. National Center for Biotechnology Information. View Source
- [3] PubChem. (2024). 4-Phenylmorpholine (CID 62339). National Center for Biotechnology Information. View Source
